Gandotinib specifically targets and inhibits the activation of the JAK2V617F protein []. This mutation, characterized by the substitution of phenylalanine for valine at amino acid position 617, plays a crucial role in tumor cell proliferation and survival []. By inhibiting JAK2V617F, gandotinib disrupts the JAK-STAT signaling pathway, which is frequently dysregulated in various malignancies [, , ]. This disruption may lead to the induction of apoptosis (programmed cell death) in tumor cells carrying the JAK2V617F mutation [].
Gandotinib has been investigated for its potential in treating myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of blood cells in the bone marrow [, , , , , , , ].
Research suggests gandotinib may hold therapeutic potential for NK cell malignancies, aggressive cancers arising from NK cells [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6